molecular formula C8H8N4O2 B12997447 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid

Cat. No.: B12997447
M. Wt: 192.17 g/mol
InChI Key: WNVCIJDLZAMCGK-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid typically involves the condensation of hydrazine with amide acetals or aldehydes, followed by cyclization . The reaction conditions often require the use of catalysts such as zinc chloride (ZnCl2) to facilitate the formation of the pyrazolopyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

1,6-dimethylpyrazolo[3,4-d]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H8N4O2/c1-4-10-6(8(13)14)5-3-9-12(2)7(5)11-4/h3H,1-2H3,(H,13,14)

InChI Key

WNVCIJDLZAMCGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C)C(=O)O

Origin of Product

United States

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